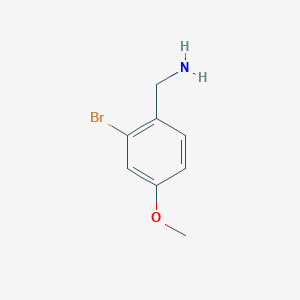![molecular formula C72H48 B1661916 [12]Cycloparaphenylene CAS No. 1092522-75-2](/img/structure/B1661916.png)
[12]Cycloparaphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[12]Cycloparaphenylene is a fascinating compound belonging to the class of cycloparaphenylenes, which are cyclic fragments of carbon nanotubes. These molecules consist of several benzene rings connected by covalent bonds in the para positions, forming a hoop-like structure. This compound, specifically, contains twelve benzene rings, making it one of the larger members of this family. The unique structure of this compound imparts it with interesting optical and electronic properties, making it a subject of significant scientific interest .
Mechanism of Action
Target of Action
12Cycloparaphenylene (CPP) is a fascinating class of polycyclic aromatic hydrocarbons . It is a cyclic fragment of carbon nanotubes, consisting of 12 para-linked benzene rings . The primary targets of 12CPP are not biological entities but rather other chemical structures. Specifically, 12CPP has been shown to interact with a variety of molecules with convex surfaces through π–π interactions .
Mode of Action
The interaction of 12CPP with its targets is primarily through π–π interactions . For example, a dication of 5cycloparaphenylene (5CPP2+) was selectively encapsulated by neutral 10CPP to form the shortest double-layer carbon nanotube, 10CPP⊃5CPP2+ . This complex formation significantly lowered the HOMO and HOMO−1 energies derived from CPP and increased the LUMO and LUMO+1 energies derived from CPP2+ .
Biochemical Pathways
As a non-biological molecule, 12Its unique structural properties have intrigued synthetic chemists, theoreticians, supramolecular chemists, and materials scientists alike . Its strained and distorted aromatic systems and radially oriented p orbitals have led to size-dependent optical and electronic properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 12CPP are not well-studied, as it is primarily used in materials science and not in biological systems. Therefore, its impact on bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of 12CPP’s action are primarily observed in its interactions with other chemical structures. For instance, when 12CPP interacts with 5CPP2+, it forms a complex that exhibits unique electronic properties . Additionally, 12CPP has been found to deform severely into two types of adsorption configurations when adsorbed on the anisotropic Ag (110) surface .
Action Environment
The action, efficacy, and stability of 12CPP can be influenced by environmental factors such as reaction conditions. For example, the synthesis of π-extended 12CPP derivatives from a kinked triangular macrocycle can result in either a hexaphenylbenzene cyclohexamer or its C2-symmetric congener, depending on the reaction conditions for reductive aromatization .
Preparation Methods
The synthesis of [12]Cycloparaphenylene involves several steps, primarily focusing on the formation of the macrocyclic structure. One common synthetic route includes the following steps :
Monolithiation of Diiodobenzene: This step involves the lithiation of diiodobenzene, followed by the addition of benzoquinone to generate a syn diol.
Alkylation: The syn diol is then alkylated with methyl iodide to produce diiodide.
Suzuki Coupling/Macrocyclization: The diiodide is converted to diboronate, which undergoes a Suzuki coupling reaction to form the macrocyclic structure.
Aromatization: The final step involves the aromatization of the macrocyclic intermediate to yield this compound.
Industrial production methods for this compound are still under development, as the compound’s synthesis is complex and requires precise control over reaction conditions.
Chemical Reactions Analysis
[12]Cycloparaphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[12]Cycloparaphenylene has numerous scientific research applications due to its unique structure and properties :
Chemistry: In chemistry, this compound is used as a model compound for studying the properties of carbon nanotubes and other nanostructures.
Biology: Its ability to encapsulate guest molecules makes it useful in supramolecular chemistry and drug delivery systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a carrier for therapeutic agents.
Industry: In the industrial sector, this compound is being investigated for its potential use in the development of advanced materials, such as conductive polymers and nanocomposites.
Comparison with Similar Compounds
[12]Cycloparaphenylene can be compared with other cycloparaphenylenes, such as 9Cycloparaphenylene and [18]Cycloparaphenylene . The primary differences between these compounds lie in the number of benzene rings and the resulting strain energy. For example:
- 9Cycloparaphenylene : Contains nine benzene rings and has a higher strain energy compared to this compound.
- [18]Cycloparaphenylene : Contains eighteen benzene rings and has a lower strain energy compared to this compound.
The unique properties of this compound, such as its specific strain energy and electronic properties, make it distinct from other cycloparaphenylenes and suitable for different applications.
Properties
IUPAC Name |
tridecacyclo[44.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37.238,41.242,45]doheptaconta-1(48),2(72),3,5(71),6(70),7,9(69),10(68),11,13(67),14(66),15,17(65),18(64),19,21(63),22(62),23,25(61),26,28,30,32,34,36,38,40,42,44,46,49,51,53,55,57,59-hexatriacontaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H48/c1-2-50-4-3-49(1)51-5-7-53(8-6-51)55-13-15-57(16-14-55)59-21-23-61(24-22-59)63-29-31-65(32-30-63)67-37-39-69(40-38-67)71-45-47-72(48-46-71)70-43-41-68(42-44-70)66-35-33-64(34-36-66)62-27-25-60(26-28-62)58-19-17-56(18-20-58)54-11-9-52(50)10-12-54/h1-48H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFTYBVDGIFJMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)C1=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693722 |
Source


|
| Record name | [12]Cycloparaphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
913.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092522-75-2 |
Source


|
| Record name | [12]Cycloparaphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
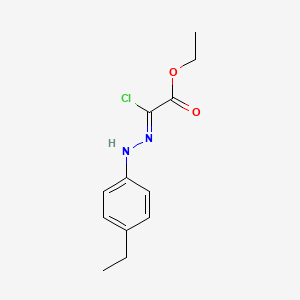

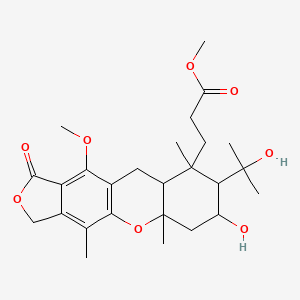
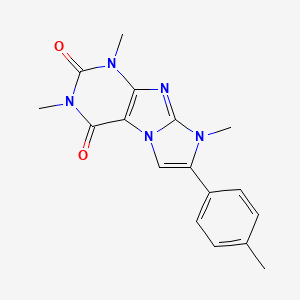
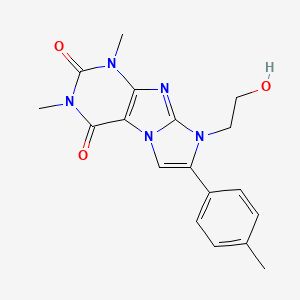
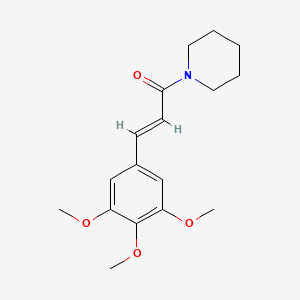
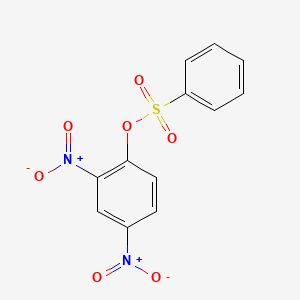

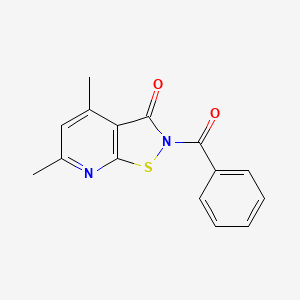
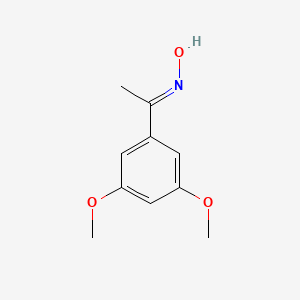
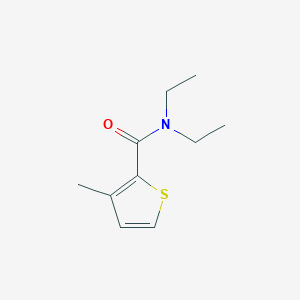
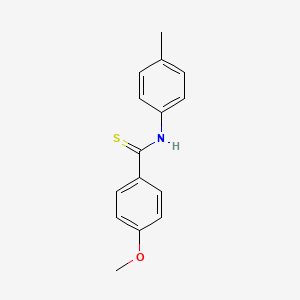
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)
